molecular formula C6H6O3 B1680220 5-Hydroxymethylfurfural CAS No. 67-47-0

5-Hydroxymethylfurfural

Cat. No.: B1680220
CAS No.: 67-47-0
M. Wt: 126.11 g/mol
InChI Key: NOEGNKMFWQHSLB-UHFFFAOYSA-N
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Description

AES-103, also known as 5-hydroxymethylfurfural, is a clinical-stage candidate anti-sickling agent. It is derived from the dehydration of certain sugars and is found in small amounts in foods such as coffee and prunes. AES-103 binds to the alpha subunits of hemoglobin, increasing its oxygen affinity and stabilizing the R-state. This compound has shown potential in reducing hypoxia-induced sickling and protecting against hypoxia-induced death in sickle cell disease models .

Mechanism of Action

Target of Action

5-Hydroxymethylfurfural (HMF) is a platform molecule produced from renewable carbohydrate sources such as fructose, glucose, sucrose, cellulose, or inulin . It serves as a pivotal multifunctional platform compound, integral in synthesizing various vital chemicals, including furan-based polymers, fine chemicals, and biofuels . The high reactivity of HMF, attributed to its highly active aldehyde, hydroxyl, and furan ring, underscores the challenge of selectively regulating its conversion to obtain the desired products .

Mode of Action

The mode of action of HMF is primarily through its interaction with its targets. The high reactivity of the formyl group of HMF is problematic, because it leads to undesired oligomerization reactions . This is usually countered by working in dilute non-aqueous solutions . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Biochemical Pathways

The transformation of HMF is investigated using supported and bulk copper oxide catalysts . Emphasis is placed on hydrogenation pathways and the construction of catalytic systems . The aim is to provide researchers with a comprehensive understanding of hydrogenation, hydrogenolysis, and dehydrogenation reactions applicable to biomass conversion .

Pharmacokinetics

Information on the pharmacokinetics of HMF is limited. It is known that about 50% of hmf administered extragastrically is oxidized and eliminated by the kidneys .

Result of Action

The result of HMF’s action is the production of various high-value chemicals. For example, 2,5-dimethylfuran (DMF), a biomass alternative fuel, 2,5-Bis-hydroxymethylfuran (BHMF), a monomer used for the production of polyurethane foams and polyesters, 5-Methylfurfural (5-MF), a very important chemical used as a food additive, 2,5-tetrahydrofurandimethanol (DHTHF), 2,5-hexanediol (HDO) etc., can be obtained by the HMF selective hydrogenation or hydrogenolysis .

Action Environment

The action environment of HMF is influenced by several factors. For instance, the reaction condition, such as the pH, temperature, and the presence of other chemicals, can significantly affect the conversion of HMF . Furthermore, the use of water as the solvent and N2 as the carrier gas led to the high selectivity to 5-methylfuraldehyde or 2,5-diformylfuran .

Biochemical Analysis

Biochemical Properties

5-Hydroxymethylfurfural is considered an important intermediate due to its rich chemistry and potential availability from carbohydrates such as fructose, glucose, sucrose, cellulose, and inulin . It is produced by three main metabolic pathways including methylation, acetylation, and glucuronidation .

Cellular Effects

This compound has been found to exert various effects on cells. For instance, it has been reported to induce oxidative stress, apoptosis, and disruption of tight junctions in gastric mucosal epithelial cells . In another study, it was found to have protective effects against endotoxin-induced acute lung injury .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is suggested that the conversion of glucose to 5-HMF can proceed either through initial isomerization to fructose or a direct dehydration .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For long-term storage, refrigeration or storage at low temperatures can help preserve the integrity of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Various animal experiments reveal that no adverse effect levels are in the range of 80-100 mg/kg body weight and day .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the Maillard reaction, formed when reducing hexose moieties are heated in the presence of amino acids or proteins .

Transport and Distribution

It is known that it is highly soluble in both water and organic solvents , which may facilitate its distribution within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: AES-103 is synthesized through the dehydration of sugars. The most common method involves the acid-catalyzed dehydration of fructose. The reaction typically occurs in an aqueous medium at elevated temperatures, often using sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods: Industrial production of AES-103 involves the continuous dehydration of fructose in a reactor system. The process is optimized to maximize yield and purity, often involving multiple stages of purification, including distillation and crystallization. The final product is obtained as a high-purity crystalline solid .

Chemical Reactions Analysis

Types of Reactions: AES-103 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: AES-103 can be oxidized to form 2,5-furandicarboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction of AES-103 can yield 2,5-bis(hydroxymethyl)furan using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.

Major Products Formed:

Scientific Research Applications

AES-103 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a precursor for the synthesis of various furan derivatives.
  • Studied for its potential as a renewable chemical feedstock.

Biology:

  • Investigated for its effects on cellular processes and metabolic pathways.

Medicine:

Industry:

Comparison with Similar Compounds

AES-103 is unique in its ability to increase the oxygen affinity of hemoglobin and stabilize the R-state. Similar compounds include:

AES-103 stands out due to its specific binding to the alpha subunits of hemoglobin and its potential to be used as a prophylactic treatment for sickle cell disease .

Properties

IUPAC Name

5-(hydroxymethyl)furan-2-carbaldehyde
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InChI

InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2
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InChI Key

NOEGNKMFWQHSLB-UHFFFAOYSA-N
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Canonical SMILES

C1=C(OC(=C1)C=O)CO
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Molecular Formula

C6H6O3
Record name hydroxymethylfurfural
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DSSTOX Substance ID

DTXSID3030428
Record name 5-(Hydroxymethyl)-2-furfural
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Molecular Weight

126.11 g/mol
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Physical Description

Solid with an odor of chamomile flowers; mp = 31.5 deg C; [Merck Index] Beige or yellow hygroscopic solid; mp = 32-35 deg C; [Alfa Aesar MSDS], Solid
Record name 5-(Hydroxymethyl)-2-furaldehyde
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Record name 5-Hydroxymethyl-2-furancarboxaldehyde
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Boiling Point

BP: 115 °C at 1 mm Hg, 114.00 to 116.00 °C. @ 1.00 mm Hg
Record name 5-Hydroxymethyl-2-furfuraldehyde
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Record name 5-Hydroxymethyl-2-furancarboxaldehyde
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Solubility

Freely soluble in methanol, ethanol, acetone, ethyl acetate, dimethylformamide. Soluble in ether, benzene, chloroform. Less soluble in carbon tetrachloride. Sparingly soluble in petroleum ether., Soluble in common organic solvents
Record name 5-Hydroxymethyl-2-furfuraldehyde
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Density

1.2062 g/cu cm at 25 °C
Record name 5-Hydroxymethyl-2-furfuraldehyde
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Vapor Pressure

0.00528 [mmHg]
Record name 5-(Hydroxymethyl)-2-furaldehyde
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Mechanism of Action

The yeast Saccharomyces cerevisiae is able to adapt and in situ detoxify lignocellulose derived inhibitors such as furfural and /5-hydroxymethyl-2-furfural/ HMF. The length of lag phase for cell growth in response to the inhibitor challenge has been used to measure tolerance of strain performance. Mechanisms of yeast tolerance at the genome level remain unknown. Using systems biology approach, this study investigated comparative transcriptome profiling, metabolic profiling, cell growth response, and gene regulatory interactions of yeast strains and selective gene deletion mutations in response to HMF challenges during the lag phase of growth. /The study/ identified 365 candidate genes and found at least 3 significant components involving some of these genes that enable yeast adaptation and tolerance to HMF in yeast. First, functional enzyme coding genes such as ARI1, ADH6, ADH7, and OYE3, as well as gene interactions involved in the biotransformation and inhibitor detoxification were the direct driving force to reduce HMF damages in cells. Expressions of these genes were regulated by YAP1 and its closely related regulons. Second, a large number of PDR genes, mainly regulated by PDR1 and PDR3, were induced during the lag phase and the PDR gene family-centered functions, including specific and multiple functions involving cellular transport such as TPO1, TPO4, RSB1, PDR5, PDR15, YOR1, and SNQ2, promoted cellular adaptation and survival in order to cope with the inhibitor stress. Third, expressed genes involving degradation of damaged proteins and protein modifications such as SHP1 and SSA4, regulated by RPN4, HSF1, and other co-regulators, were necessary for yeast cells to survive and adapt the HMF stress. A deletion mutation strain rpn4 was unable to recover the growth in the presence of HMF..., To determine the mode of action of 5-hydroxymethylfurfural (5-HMF) extracted from wine-processed Fructus corni on hepatoprotective activities, the effects of 5-HMF on H(2)O(2)-induced human L02 hepatocytes injury was examined. Hepatocytes L02 injured by H(2)O(2) /were/ treated by 5-HMF. The morphological changes of the cells were observed under inverted phase-contrast, fluorescence, and transmission electron microscopy and the activities of caspase-9 and caspase-3 were tested by enzyme-linked immunosorbent detector. ...5-HMF improved the morphology of H(2)O(2)-treated human L02 hepatocytes, and also inhibited the level of caspase-9 and caspase-3..., The aim of the ... study was to evaluate the putative protective effect of 5-hydroxymethylfurfural (5-HMF) derived from processed Fructus Corni on human hepatocyte cell line (LO2) injured by hydrogen peroxide in vitro and the mechanism of its protection. The percentage of cell viability was evaluated by 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl tetrazolium bromide (MTT) assay. The hepatocyte cell apoptosis and cell cycle were detected by flow cytometric analysis. The content of nitric oxide and caspase-3 activity were quantified spectrophotometrically by enzyme-linked immunoassay. The study showed that incubation with 5-HMF caused significant increase in the viability of LO2 cell, decrease of cell apoptosis and recovery of cell cycle in LO2 cell injured by hydrogen peroxide, which was accompanied with the decreased nitric oxide level and caspase-3 activity..., 5-Hydroxymethylfurfural (HMF), a heat-induced food toxicant present in a vast number of food items, has been suggested to be genotoxic after being bioactivated by the sulfotransferase SULT1A1. The comet assay was used to evaluate the DNA damaging effect of HMF in cell lines with different activities of SULT1A1: two human cell lines (Caco-2, low activity; and HEK293, higher activity), one cell line from mouse (L5178Y, no activity) and two cell lines from Chinese hamster (V79, negligible activity; and V79-hP-PST, high activity of human SULT1A1). HMF induced significant DNA damage in all cell lines after 3 hr exposure to 100 mM. Most sensitive were V79 and V79-hP-PST where HMF induced significant DNA damage at 25 mM. Consequently ...the present study ... have shown that HMF is a DNA damaging agent in vitro independent of the activity of SULT1A1 in the cells. The HMF-induced DNA damage was only observed at rather high concentrations which usually was associated with a concomitant decrease in cell viability., For more Mechanism of Action (Complete) data for 5-Hydroxymethyl-2-furfuraldehyde (6 total), please visit the HSDB record page.
Record name 5-Hydroxymethyl-2-furfuraldehyde
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Color/Form

Crystalline solid (needles), Needles (ethyl ether-petroleum ether)

CAS No.

67-47-0
Record name 5-(Hydroxymethyl)furfural
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Record name 5-Hydroxymethyl-2-furfuraldehyde
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Record name 5-(hydroxymethyl)-2-furaldehyde
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Record name 2-Furancarboxaldehyde, 5-(hydroxymethyl)-
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Record name 5-(Hydroxymethyl)-2-furfural
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Record name AES-103
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Record name 5-Hydroxymethyl-2-furfuraldehyde
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Record name 5-Hydroxymethyl-2-furancarboxaldehyde
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Melting Point

31.5 °C, 35 - 35.5 °C
Record name 5-Hydroxymethyl-2-furfuraldehyde
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Record name 5-Hydroxymethyl-2-furancarboxaldehyde
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Synthesis routes and methods I

Procedure details

14.3 g of high-fructose maize syrup (containing 10 g of carbohydrate, wherein fructose is 9 g, 50 mmol) was put into a 250 mL round-bottom flask, and 10 g of Amberlyst 15 resin was added therein. Next, 100 mL of dioxane was put into the reactor, and stirred for 3 hours at 100° C. After the reaction, Amberlyst 15 was filtered, and then the reactant was washed and reactivated by processing with acetone for 3 times, with distilled water for 3 times, with 2N NaOH for 2 times, with distilled water for 2 times, with 3N HCl for 2 times, with distilled water for 2 times, and with acetonitrile for 2 times. Then, the reactant was dried and reused for the next reaction. As a result of the HPLC analysis on the yield rates of 5-hydroxymethyl-2-furfural obtained by reusing Amberlyst 15 resin, it could be seen that the activity of Amberlyst 15 was sustainable.
Name
fructose
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0 (± 1) mol
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reactant
Reaction Step One
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carbohydrate
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10 g
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Reaction Step One
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fructose
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100 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

N-undecane has a boiling point of 196° C. so it can be considered as kerosene or light diesel. The boiling point of the final mix can be increased by introducing a branch, thus increasing the number of carbon atoms. For example the use of butanal together with 2-methylfuran can produce 6-propylundecane with a boiling point of approximately 225-230° C., which due to this property can be used as kerosene and diesel. In this case n-butanal would be obtained by oxidation of n-butanol which can also be a product derived from biomass. The number of carbons may be increased to 16 using 5-methyl furfural with 2 moles of 2-methylfuran. 5-Methyl furfural can be obtained from biomass by hydrogenation of an intermediate product from biomass (see for example Angew. Chem. Int. Ed. 2008, 47, 7924-7926). Another isomer with 16 carbon atoms can be obtained by using in the alkylation step two moles of 2-methylfuran and one mole of 2,5-di(hydroxymethyl)furan. The latter can be produced by selective hydrogenation of 5-hydroxymethylfurfural (HMF) that also comes from biomass.
[Compound]
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carbons
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Synthesis routes and methods III

Procedure details

An amount of 200 g fructose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 2 hours. The solution was cooled down and a methanol/water mixture (5 vol % water) was added until 1.0 L of an homogeneous, clear solution was obtained. After dissolving the fructose the solution obtained was passed through a plug flow reactor that was heated at different temperatures, varying from 180 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2 or 4 minutes. The pressure in this step was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of fructose in the product stream divided by the number of moles of fructose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (HMF), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial amount of moles of fructose times 100. The results are shown in Table 3.
Name
fructose
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fructose
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fructose
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200 g
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mixture
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800 mL
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0 (± 1) mol
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0 (± 1) mol
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5.4 g
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fructose
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Reaction Step Six

Synthesis routes and methods IV

Procedure details

An amount of 100 g glucose was added to 800 mL of a mixture of methanol and water (5 vol % water) that contained 55 mmol (5.4 gr) sulphuric acid. The admixture obtained was stirred at 60° C. until all solids were dissolved in about 4 hours. After the dissolution, the volume of the solution is adjusted to 1 L by adding a mixture of methanol and water (5 vol % water). The solution obtained which contains a mixture of glucose and glucosides was passed through a plug flow reactor that was heated at different temperatures, varying from 200 to 220° C. The residence time in the heated zone of the reactor was also varied and was set at 2, 4 or 8 minutes. The pressure in the reactor was maintained at 65 bar. After having obtained a steady state condition in the reactor the product stream was analysed. The analysis determined the conversion (1 minus the number of moles of glucose and glucosides in the product stream divided by the number of moles of glucose in the starting material, expressed in percent), and the yields for 5-hydroxymethylfurfural (“HMF”), 5-methoxymethylfurfural (“MMF”), methyllevulinate (“Me-Lev”) and levulinic acid (“LA”). The yield is expressed in percent and has been calculated as the number of moles of the compound in question divided by the initial moles of glucose times 100. The results are shown in Table 5.
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glucosides
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100 g
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800 mL
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Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
glucosides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxymethylfurfural
Reactant of Route 2
5-Hydroxymethylfurfural
Reactant of Route 3
5-Hydroxymethylfurfural
Reactant of Route 4
5-Hydroxymethylfurfural
Reactant of Route 5
Reactant of Route 5
5-Hydroxymethylfurfural
Reactant of Route 6
5-Hydroxymethylfurfural

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.